Fmoc-N-Me-Nva-OH Fmoc-N-Me-Nva-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC17196628
InChI: InChI=1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24)
SMILES:
Molecular Formula: C21H23NO4
Molecular Weight: 353.4 g/mol

Fmoc-N-Me-Nva-OH

CAS No.:

Cat. No.: VC17196628

Molecular Formula: C21H23NO4

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-N-Me-Nva-OH -

Specification

Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
IUPAC Name 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid
Standard InChI InChI=1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24)
Standard InChI Key HKELUUGCKFRJQM-UHFFFAOYSA-N
Canonical SMILES CCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical and Physical Properties

Structural Characteristics

Fmoc-N-Me-Nva-OH features a pentanoic acid backbone substituted at the second carbon with a methylamino group protected by an Fmoc moiety. The stereochemistry at the α-carbon is exclusively (S)-configured, a critical factor for its incorporation into chiral peptide sequences . The Fmoc group, a staple in solid-phase peptide synthesis (SPPS), provides temporary protection for the amine functionality during chain elongation, enabling selective deprotection under mild basic conditions .

Physicochemical Data

The compound exhibits distinct physical properties essential for handling and application in laboratory settings:

PropertyValueSource
Molecular Weight353.41 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point533.1 ± 29.0 °C at 760 mmHg
Melting Point130.0–135.0 °C
Flash Point276.2 ± 24.3 °C
Vapor Pressure0.0 ± 1.5 mmHg at 25°C
Refractive Index1.589
LogP (Octanol-Water)5.09
PSA (Polar Surface Area)66.84 Ų

These properties influence its solubility, with moderate lipophilicity (LogP = 5.09) favoring organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) . The solid-state stability at room temperature ensures long-term storage without significant degradation.

Synthesis and Characterization

Synthetic Pathways

While explicit synthetic details for Fmoc-N-Me-Nva-OH are proprietary, its preparation likely follows established protocols for N-alkylated Fmoc-amino acids. A typical route involves:

  • Methylation of L-Norvaline: Reacting L-norvaline with methyl iodide under basic conditions to introduce the N-methyl group.

  • Fmoc Protection: Treating N-methyl-L-norvaline with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base like sodium bicarbonate .

  • Purification: Recrystallization or chromatography to achieve ≥98% purity, as specified by commercial suppliers .

Analytical Characterization

Quality control employs techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To verify purity (>98%) .

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the Fmoc aromatic protons (7.2–7.8 ppm) and the methylamino group (2.2–2.5 ppm) .

  • Mass Spectrometry (MS): ESI-MS validates the molecular ion [M+H]⁺ at m/z 354.41 .

  • Optical Rotation: [α]²⁰_D = -23 ± 1° (c = 1 in DMF), confirming enantiomeric purity .

Applications in Scientific Research

Peptide Synthesis

As a key building block in SPPS, Fmoc-N-Me-Nva-OH enables the incorporation of N-methylated residues into peptides. N-methylation reduces peptide backbone flexibility, enhancing resistance to proteolytic degradation and improving bioavailability . For example, cyclic peptides containing N-methylnorvaline exhibit improved binding affinity to G-protein-coupled receptors (GPCRs) .

Drug Development

The compound’s structural rigidity aids in designing peptidomimetics—molecules that mimic natural peptides but with enhanced pharmacokinetic properties. Case studies include:

  • Anticancer Agents: Peptides featuring N-methylnorvaline show increased cell permeability and target specificity toward oncogenic kinases .

  • Antimicrobial Peptides: N-methylation mitigates hemolytic activity while retaining antimicrobial efficacy against multidrug-resistant pathogens .

Biotechnology and Protein Engineering

Incorporating N-methylated amino acids into recombinant proteins via nonsense suppression techniques allows the creation of enzymes with altered substrate specificity. For instance, engineered lipases containing Fmoc-N-Me-Nva-OH-derived residues demonstrate enhanced activity in nonpolar solvents, valuable for industrial biocatalysis .

Material Science

Fmoc-protected amino acids self-assemble into hydrogels under physiological conditions. Fmoc-N-Me-Nva-OH-based hydrogels exhibit tunable mechanical properties, making them suitable for 3D cell culture matrices and sustained drug delivery systems .

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